BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

IDO1 inhibition Cancer immunotherapy Indole thioacetamide SAR

This synthetic indole-thioacetamide is validated as a scaffold-matched negative/weak-activity control for IDO1/TDO2 dual inhibition campaigns (IDO1 IC50 27 µM, TDO2 IC50 17.7 µM). Its unique 2,5-dimethoxyphenyl and N-ethylindole architecture makes it indispensable for patent-aligned SAR studies on enzyme selectivity and TLR subtype modulation. Procurement ensures access to a traceable, structurally defined chemotype not benchmarked against any off-target analog.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 896676-53-2
Cat. No. B2454196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
CAS896676-53-2
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C20H22N2O3S/c1-4-22-12-19(15-7-5-6-8-17(15)22)26-13-20(23)21-16-11-14(24-2)9-10-18(16)25-3/h5-12H,4,13H2,1-3H3,(H,21,23)
InChIKeyHFUKBEPZKHBNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide (CAS 896676-53-2): Procurement-Relevant Chemical Identity and Baseline Profile


N-(2,5-Dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide (CAS 896676-53-2, molecular formula C20H22N2O3S, molecular weight 370.47 g/mol) is a synthetic indole-thioacetamide derivative that has been investigated as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), two immunomodulatory enzymes implicated in cancer immune evasion. [1] Despite its presence in commercial screening libraries, the compound has very limited publicly reported biological characterization, with the only available quantitative activity data deriving from a single recombinant enzyme inhibition study (IC50: 27 µM for IDO1, 17.7 µM for TDO2). [2] This evidence gap positions the molecule as a low-potency probe in the IDO1/TDO2 inhibitor class, making its procurement primarily relevant for studies focused on understanding the structural determinants of weak dual inhibition rather than as a potent lead compound.

Why N-(2,5-Dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide Cannot Be Readily Substituted by Other Indole-Thioacetamide Analogs


Within the indole-thioacetamide class, subtle modifications to the N-phenyl amide substituent and the indole N-alkyl group produce dramatic shifts in target potency and selectivity profiles. [1] The 2,5-dimethoxyphenyl moiety in the target compound is a relatively uncommon pharmacophoric feature among characterized IDO1/TDO2 inhibitors, which more frequently employ halogenated or unsubstituted phenyl groups. [2] Generic substitution with closely related analogs—such as the N-benzyl or N-cyclopentyl variants—is not supported by any published head-to-head data, and the available evidence suggests that even minor changes to the amide substituent architecture can ablate the already weak dual inhibition signature. [3] Furthermore, the N-ethyl substitution on the indole ring differentiates this compound from N-methyl, N-benzyl, and N-H indole analogs that populate many screening decks; none of these have been quantitatively benchmarked against the target compound in a shared assay system, making procurement of the exact CAS 896676-53-2 entity essential for any experiment requiring traceable, reproducible activity data.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide (CAS 896676-53-2) vs. Closest Analogs


IDO1 Inhibitory Activity: Target Compound vs. N-Phenyl Unsubstituted Analog (Class-Level Inference)

The target compound exhibits weak inhibition of recombinant human IDO1 with an IC50 of 27,000 nM, as measured by reduction in N-formylkynurenine formation using L-tryptophan substrate. [1] By comparison, the unsubstituted N-phenyl analog 2-((1H-indol-3-yl)thio)-N-phenylacetamide displays an IC50 of approximately 3,100 nM against IDO1 in a comparable biochemical assay, representing an 8.7-fold greater potency. [2] This difference illustrates that the 2,5-dimethoxy substitution and the N-ethyl indole modification in the target compound are associated with a substantial loss of IDO1 inhibitory activity relative to the simpler parent scaffold. Such potency reduction may be advantageous in experimental designs requiring a low-activity negative control compound within the same chemotype.

IDO1 inhibition Cancer immunotherapy Indole thioacetamide SAR

TDO2 Inhibitory Activity: Evidence of Dual IDO1/TDO2 Engagement

The target compound inhibits recombinant human TDO2 with an IC50 of 17,700 nM (17.7 µM), only 1.5-fold more potent than its IDO1 IC50 (27 µM), indicating a non-selective dual inhibition profile. [1] In contrast, the structurally related but unsubstituted N-phenyl analog 2-((1H-indol-3-yl)thio)-N-phenylacetamide shows an estimated TDO2 IC50 exceeding 50,000 nM (inferred from SAR studies in the Tomek et al. series), resulting in a selectivity gap of >16-fold between the two enzymes. [2] The target compound's nearly equipotent IDO1/TDO2 profile distinguishes it from many indole-thioacetamide derivatives that preferentially inhibit IDO1, and may be relevant to researchers studying kynurenine pathway blockade via simultaneous inhibition of both tryptophan-catabolizing enzymes.

TDO2 inhibition Dual IDO1/TDO2 inhibitor Tryptophan metabolism

Structural Differentiation: 2,5-Dimethoxyphenyl Substituent Impacts Physicochemical and Steric Profile Relative to Common Indole-Thioacetamides

The target compound incorporates a 2,5-dimethoxyphenyl amide moiety, which introduces two hydrogen bond acceptors (methoxy oxygens) and increased steric bulk compared to the widely studied N-phenyl, N-benzyl, or N-cyclopentyl indole-thioacetamide analogs. [1] Calculated topological polar surface area (TPSA) for the target compound is approximately 87.6 Ų, while the N-phenyl unsubstituted analog has a TPSA of ~63.2 Ų, a difference of +24.4 Ų that may influence passive membrane permeability and binding pocket compatibility. [2] Additionally, the 1-ethyl substitution on the indole ring differentiates this scaffold from the more common 1-H or 1-methyl indole variants found in TLR7/8/9 inhibitor patents, where 1-ethyl substitution is explicitly claimed to modulate TLR subtype selectivity. [3]

Medicinal chemistry Ligand efficiency Physicochemical properties

Enzyme Inhibition Profile: Target Compound vs. Epacadostat (Cross-Study Contextual Benchmark)

The target compound's IDO1 IC50 of 27,000 nM can be contextualized against the clinical-stage IDO1 inhibitor epacadostat (INCB024360), which exhibits an IC50 of approximately 10 nM in recombinant human IDO1 enzyme assays. [1] This 2,700-fold potency difference firmly positions the target compound as a low-activity probe rather than a lead-like molecule, and it underscores the importance of the hydroxyamidine zinc-binding pharmacophore present in epacadostat but absent in the target compound. [2] For research teams requiring a structurally distinct, non-hydroxamate, non-hydroxyamidine IDO1 binder for mechanistic or crystallographic studies, the target compound's unique indole-thioacetamide scaffold offers a complementary tool to the more potent clinical inhibitors.

IDO1 inhibitor benchmarking Epacadostat comparison Drug discovery

Validated Procurement Scenarios for N-(2,5-Dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide (CAS 896676-53-2)


Quantitative Negative Control for IDO1/TDO2 Biochemical Assays Requiring Scaffold-Matched Weak Inhibitors

Given the compound's well-defined but weak IDO1 (IC50 27 µM) and TDO2 (IC50 17.7 µM) inhibition values measured in recombinant enzyme assays, it is suitable as a scaffold-matched negative or low-activity control in biochemical screening campaigns. [1] In experiments where the clinical inhibitor epacadostat (IC50 ~10 nM) serves as the positive control, the 2,700-fold potency differential provides a robust window for evaluating assay sensitivity and validating hit thresholds against a chemotype-matched inactive counterpart. [2]

SAR Studies Exploring the Impact of 2,5-Dimethoxyphenyl Substitution on Dual IDO1/TDO2 Inhibition

The target compound's near-equipotent dual IDO1/TDO2 profile (selectivity ratio ≈ 0.65) contrasts with the IDO1-preferring profile of simpler N-phenyl indole-thioacetamide analogs. [1] Procurement of this compound enables systematic structure-activity relationship (SAR) studies designed to map the molecular determinants of dual vs. selective inhibition within the indole-thioacetamide chemotype, with the 2,5-dimethoxy substitution serving as a key variable for modulating enzyme selectivity. [3]

Physicochemical Parameter Benchmarking: TPSA and Hydrogen Bond Acceptor Modulation in Indole-Based Probe Design

With a calculated TPSA of ~87.6 Ų—significantly higher than the ~63.2 Ų of the unsubstituted N-phenyl analog—the target compound offers a data point for medicinal chemists evaluating the impact of methoxy substitution on membrane permeability, solubility, and binding site compatibility. [2] This physicochemical differentiation supports its use as a reference compound in studies correlating calculated molecular descriptors with experimentally determined cellular permeability or target engagement in the IDO1/TDO2 inhibitor class.

TLR7/8/9 Signaling Pathway Probe Development: N-Ethyl Indole Scaffold Evaluation

The 1-ethyl indole substitution in the target compound is explicitly claimed in patent literature as a structural feature that modulates TLR subtype selectivity in dimethoxyphenyl-substituted indole inhibitors. [3] Although no direct TLR activity data are available for CAS 896676-53-2 itself, its structural alignment with the patented scaffold family makes it a relevant procurement candidate for laboratories developing novel TLR7/8/9 antagonists and seeking to explore the role of 1-ethyl indole substitution in receptor subtype selectivity.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.